molecular formula C10H19N3 B13305802 N-Hexyl-1-methyl-1H-pyrazol-3-amine

N-Hexyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13305802
M. Wt: 181.28 g/mol
InChI Key: GIGAXSBAMCBSDF-UHFFFAOYSA-N
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Description

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a hexyl chain at the N1-position and a methyl group at the C1-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-hexyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-3-4-5-6-8-11-10-7-9-13(2)12-10/h7,9H,3-6,8H2,1-2H3,(H,11,12)

InChI Key

GIGAXSBAMCBSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Alkylation of 3-Methylpyrazol-5-one to 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one

A key intermediate for preparing N-Hexyl-1-methyl-1H-pyrazol-3-amine is 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one, synthesized by alkylating 3-methylpyrazol-5-one with n-hexyl bromide in dioxane under reflux conditions for 48 hours. After solvent removal and extraction, the product is purified by distillation under reduced pressure, yielding the hexylated pyrazolinone intermediate in approximately 70-90% yield depending on conditions.

Acylation and Amination to Introduce the Amino Group

The 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one intermediate undergoes acylation with acid chlorides in alkaline medium to form 4-acyl-1-(n-hexyl)-3-methylpyrazol-5-ol derivatives. These acyl derivatives are then condensed with primary amines to afford 4-aminomethylene derivatives, which are stabilized in the enamine form by intramolecular hydrogen bonding. This step is crucial for introducing the amino functionality at the pyrazole ring.

The yields of acylation vary with the acid chloride used, for example:

Acyl Chloride Used Product Yield (%) Notes
Propionyl chloride 68% Reflux 2 hours, bp 120 ºC
Pivaloyl chloride 10% Lower yield despite longer time

The condensation with primary amines to form enamines is typically carried out under mild conditions, and the products are characterized by NMR and IR spectroscopy to confirm the enamine tautomeric form.

Direct Synthesis of N-Methyl-1H-pyrazol-3-amine Derivatives

While direct preparation of this compound is less commonly reported, the synthesis of related compounds such as 1-methyl-1H-pyrazol-3-amine is documented. This compound can serve as a precursor or model for further N-alkylation with hexyl groups. The physical properties of 1-methyl-1H-pyrazol-3-amine include a boiling point of 93 °C, density of 1.12 g/mL, and sensitivity to air, requiring storage under inert atmosphere at 2–8 °C.

  • Solvents: Commonly used solvents include ethanol, dioxane, and dichloromethane.
  • Temperature: Reflux temperatures (80–120 °C) are typical for alkylation and acylation steps.
  • Catalysts and Bases: Alkaline media (e.g., NaHCO3) for acylation; bases such as NaH or triethylamine for alkylation.
  • Purification: Flash chromatography and distillation under reduced pressure are standard for isolating pure compounds.
Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. N-hexylation 3-Methylpyrazol-5-one n-Hexyl bromide, dioxane, reflux 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one 70–90 Reflux 48 h, distillation
2. Acylation 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one Acid chlorides, alkaline medium 4-Acyl-1-(n-hexyl)-3-methylpyrazol-5-ol 10–70 Yield depends on acyl chloride
3. Amination (enamine formation) 4-Acyl derivatives Primary amines 4-Aminomethylene derivatives (enamines) Variable Mild conditions, intramolecular H-bond stabilization
  • The intramolecular hydrogen bonding in the acylated and aminated pyrazole derivatives stabilizes the enamine tautomer, which is critical for the compound's chemical behavior and potential biological activity.
  • The alkylation at the N-1 position is regioselective and efficient under reflux conditions.
  • The choice of acyl chloride significantly impacts the yield and purity of the intermediates.
  • Storage under inert atmosphere is necessary due to air sensitivity of the amine derivatives.

The preparation of this compound involves strategic N-alkylation of pyrazole derivatives, followed by acylation and amination steps to introduce the amino functionality at the C-3 position. The synthetic methods rely on well-established organic reactions such as alkylation, acylation, and condensation with primary amines, supported by detailed spectroscopic characterization. The yields and purity depend on reaction conditions and reagent choice, with intramolecular hydrogen bonding playing a key role in product stability.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with different degrees of saturation .

Scientific Research Applications

N-Hexyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of N-Hexyl-1-methyl-1H-pyrazol-3-amine and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Hexyl (N1), Methyl (C1) C10H19N3 181.28 Enhanced lipophilicity, drug design
1-Methyl-N-pentyl-1H-pyrazol-3-amine Pentyl (N1), Methyl (C1) C9H17N3 167.25 Shorter alkyl chain; reduced logP
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (N1), Pyridinyl (C1) C12H15N5 229.29 Aromatic substitution; metal coordination
5-Amino-3-methyl-1-phenylpyrazole Phenyl (N1), Methyl (C3) C10H11N3 173.21 Rigid aromatic backbone; catalyst ligand
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine Trifluoromethyl (C3), Methyl (N1) C10H13F3N5 260.24 Electron-withdrawing group; increased acidity

Physicochemical Properties

  • Lipophilicity : The hexyl chain in this compound confers higher logP values compared to shorter-chain analogs like the pentyl derivative (logP ~2.5 vs. ~1.8) . In contrast, the trifluoromethyl analog exhibits moderate hydrophobicity but enhanced metabolic stability due to fluorine substitution .
  • Hydrogen Bonding: Unlike the trifluoromethyl derivative, which lacks NH donors, this compound retains an NH group, enabling hydrogen-bond interactions critical for biological target binding .
  • Thermal Stability : Pyrazole derivatives with aromatic substituents (e.g., phenyl, pyridinyl) display higher melting points (>100°C) compared to alkyl-substituted analogs (<80°C), attributed to π-π stacking and crystallinity .

Biological Activity

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrazole derivative characterized by its unique structure, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, making it a versatile candidate in drug development.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts on certain kinases, demonstrating selective inhibition which can lead to altered cell cycle dynamics.
  • Receptor Interaction: It interacts with receptor sites, potentially influencing neurotransmission and other receptor-mediated processes.

Biological Activity Overview

This compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines (e.g., HeLa, A549)
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production
NeuroprotectivePotentially protects against neurodegeneration through kinase modulation
AntimicrobialShows activity against various bacterial strains

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Activity:
    • A study demonstrated that the compound significantly reduced cell viability in cancer cell lines such as HeLa and A549 with IC50 values indicating potent cytotoxicity. The mechanism was linked to G2/M phase cell cycle arrest and apoptosis induction through p27 regulation .
  • Anti-inflammatory Effects:
    • Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions characterized by chronic inflammation.
  • Neuroprotective Properties:
    • Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage in models of oxidative stress, potentially through modulation of kinase activity related to neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for N-Hexyl-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-3-amine with hexyl halides (e.g., hexyl bromide) under basic conditions. A common protocol includes:

  • Reagents : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base, dimethylformamide (DMF) or tetrahydrofuran (THF) as a solvent.
  • Conditions : Heating at 60–80°C for 12–24 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
    Key considerations : Excess alkylating agent (1.5–2 equivalents) ensures complete substitution, while inert conditions prevent oxidation of the pyrazole ring.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., hexyl chain integration at the pyrazole N1-position and methyl group at C3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₁N₃) and detects isotopic patterns .
  • FT-IR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
    Methodological note : Deuterated solvents (e.g., CDCl₃) are preferred for NMR to avoid proton exchange interference.

Q. How does the hexyl substituent influence the compound’s physicochemical and biological properties?

The hexyl chain enhances lipophilicity , increasing membrane permeability (logP ~3.5 predicted via computational tools). This impacts:

  • Solubility : Poor aqueous solubility (~0.1 mg/mL in water) necessitates DMSO or ethanol for biological assays.
  • Bioactivity : Longer alkyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
    Validation : Comparative studies with shorter-chain analogs (e.g., ethyl or propyl derivatives) can isolate chain-length effects .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

  • Catalyst screening : Copper(I) bromide (CuBr) or palladium catalysts reduce reaction time and improve regioselectivity .
  • Solvent optimization : Replacing DMF with THF reduces polar byproducts (e.g., N-oxide formation) .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation; quenching at 80–90% conversion prevents over-alkylation .
    Case study : A 35°C reaction with CuBr increased yield from 17% to 45% in a related pyrazole amine synthesis .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs). Key parameters:
    • Grid box : Centered on active site residues (e.g., ATP-binding pocket for kinase inhibitors).
    • Scoring functions : MM/GBSA refines binding affinity predictions .
  • DFT calculations : B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces to rationalize reactivity .
    Validation : Overlay docking results with X-ray crystallography data (e.g., pyrazole-containing co-crystallized ligands) .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies or metabolic stability tests (e.g., microsomal incubation) to assess hepatic clearance .
  • Structural analogs : Synthesize fluorinated or deuterated derivatives to probe metabolic soft spots .
  • Crystallography : Co-crystallization with target proteins (e.g., using synchrotron radiation) resolves binding mode ambiguities .
    Example : A study on a fluorinated pyrazole analog revealed off-target binding to serum albumin, explaining reduced in vivo efficacy .

Methodological Notes

  • Data reproducibility : Detailed reaction logs (time, temperature, humidity) are critical for inter-lab validation.
  • Ethical compliance : Biological testing must adhere to institutional guidelines, particularly for unapproved compounds .

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